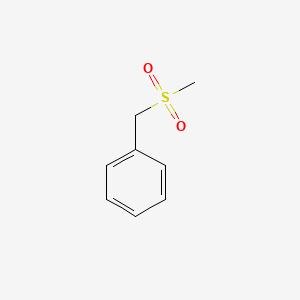

Benzyl methyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409406. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEARMXYKACECDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185060 | |

| Record name | alpha-(Methylsulphonyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-90-1 | |

| Record name | [(Methylsulfonyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Methylsulphonyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl methyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-(Methylsulphonyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(methylsulphonyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl methyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPF4E6P6FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Methyl Sulfone: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl methyl sulfone is a deceptively simple yet versatile organosulfur compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique combination of stability, reactivity, and physicochemical properties makes it an invaluable synthon for constructing complex molecular architectures. The methylsulfonyl moiety is a key pharmacophore found in numerous approved drugs, valued for its ability to enhance metabolic stability, improve solubility, and act as a strong hydrogen bond acceptor.[1] This guide provides a comprehensive overview of this compound, detailing its primary synthesis routes with mechanistic insights, physicochemical and spectroscopic properties, and significant applications, particularly in the realm of drug discovery.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀O₂S, belongs to the sulfone class of organic compounds.[2] Structurally, it features a sulfonyl group (–SO₂–) bridging a benzyl (–CH₂Ph) and a methyl (–CH₃) group. This arrangement confers a unique electronic profile: the sulfonyl group is strongly electron-withdrawing, which acidifies the adjacent benzylic protons, making the methylene carbon a useful nucleophilic handle in synthesis.[2]

The methyl sulfone motif is prevalent in pharmaceuticals, valued for its chemical robustness and its role in modulating drug-like properties.[1][3] It is metabolically stable, resistant to hydrolysis, and can significantly lower the lipophilicity of a molecule, thereby improving its aqueous solubility and pharmacokinetic profile.[1] Consequently, this compound is a frequently utilized intermediate for introducing this critical functional group into drug candidates.[4]

Synthesis of this compound

The most common and straightforward method for preparing this compound is the oxidation of its thioether precursor, benzyl methyl sulfide. Other notable methods include nucleophilic substitution reactions.

Primary Synthesis Route: Oxidation of Benzyl Methyl Sulfide

The oxidation of benzyl methyl sulfide (also known as thioanisole benzyl ether) proceeds in a stepwise manner, first to the corresponding sulfoxide and then to the sulfone.[2] This transformation requires a stoichiometric amount of a suitable oxidizing agent.

Reaction Scheme: C₆H₅CH₂SCH₃ + 2 [O] → C₆H₅CH₂SO₂CH₃

Common Oxidizing Agents:

-

Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant, often used in the presence of a catalyst or in acidic media (e.g., acetic acid). The reaction is typically exothermic and requires careful temperature control to avoid over-oxidation or side reactions.

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and selective oxidant that works under mild conditions. It is a common choice in laboratory-scale synthesis for clean conversions.

-

Oxone® (Potassium Peroxymonosulfate): A versatile and stable solid oxidant that is soluble in water, making the workup straightforward.

-

Sodium Chlorite (NaClO₂): Can be used with hydrochloric acid to generate chlorine dioxide in situ, providing an efficient oxidation system in organic solvents.[5]

Mechanism Insight: The oxidation mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidant. This forms a sulfoxide intermediate. A second oxidation step, which is generally slower than the first, elevates the sulfoxide to the sulfone. The choice of oxidant and reaction conditions can be tuned to selectively stop at the sulfoxide stage or to drive the reaction to completion to form the sulfone.[6]

Workflow for Oxidation Synthesis

Caption: General workflow for the synthesis of this compound via oxidation.

Detailed Experimental Protocol (Oxidation with H₂O₂)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl methyl sulfide (1 equiv.). Dissolve it in glacial acetic acid.

-

Reaction: Cool the flask in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (2.2-2.5 equiv.) dropwise, ensuring the internal temperature does not exceed 25°C.

-

Heating: After the addition is complete, remove the ice bath and heat the mixture to 70-80°C for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting sulfide is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The solid this compound will precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure white crystals.

-

Characterization: Confirm the product's identity and purity by measuring its melting point and acquiring NMR spectra.

Causality Note: The use of acetic acid as a solvent facilitates the reaction, and careful, slow addition of H₂O₂ is crucial to manage the exothermic nature of the oxidation. The final precipitation and recrystallization steps are effective for isolating and purifying the solid product from the aqueous and acidic reaction medium.

Alternative Route: Nucleophilic Substitution

This compound can also be synthesized via the reaction of a sodium methanesulfinate salt with a benzyl halide (e.g., benzyl bromide). This Sₙ2 reaction forms the C-S bond directly.[7]

Reaction Scheme: CH₃SO₂Na + C₆H₅CH₂Br → C₆H₅CH₂SO₂CH₃ + NaBr

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Physicochemical Data Table

| Property | Value | Reference(s) |

| CAS Number | 3112-90-1 | [4][8][9] |

| Molecular Formula | C₈H₁₀O₂S | [4][8][10] |

| Molecular Weight | 170.23 g/mol | [4][8][10] |

| Appearance | White crystalline solid | [11] |

| Melting Point | 124-126 °C | [4][8][12] |

| Boiling Point | ~334.8 °C (Predicted) | [4] |

| Solubility | Soluble in hot ethanol, chloroform; sparingly soluble in water. | [11] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of synthesized this compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ ~4.3 ppm (s, 2H): Methylene protons (–CH₂–) adjacent to the sulfonyl group and the phenyl ring.

-

δ ~2.9 ppm (s, 3H): Methyl protons (–CH₃) attached to the sulfonyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~130-128 ppm: Aromatic carbons.

-

δ ~63 ppm: Benzylic methylene carbon (–CH₂–).

-

δ ~42 ppm: Methyl carbon (–CH₃).

-

-

Infrared (IR) Spectroscopy:

-

Strong, characteristic absorption bands for the sulfonyl group (S=O stretching) are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) .

-

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from the reactivity of its benzylic position and the desirable properties of the methylsulfonyl group.

Role as a Key Synthetic Intermediate

The electron-withdrawing nature of the sulfone group makes the benzylic protons acidic enough to be deprotonated by a moderately strong base (e.g., n-BuLi, LDA). The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

-

Julia Olefination: The this compound anion can react with aldehydes or ketones. The resulting β-hydroxy sulfone can be further transformed into an alkene, making this a key transformation in the synthesis of complex natural products and pharmaceuticals.[4]

-

Alkylation Reactions: The carbanion can be alkylated with various electrophiles (e.g., alkyl halides) to build more complex carbon skeletons.

Application in Medicinal Chemistry

Caption: Role of this compound as a precursor in multi-step drug synthesis.

The methyl sulfone group itself is a desirable feature in many drug molecules. It acts as a bioisostere for other groups, is metabolically robust, and can improve the physicochemical properties of a lead compound. Therefore, this compound serves as a reliable reagent for incorporating this valuable moiety.[1]

Safety and Handling

This compound is generally considered to be an irritant.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[8][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[8] In case of contact, rinse the affected area with plenty of water.[11]

Conclusion

This compound is a cornerstone intermediate in synthetic chemistry. Its preparation, primarily through the robust oxidation of benzyl methyl sulfide, is well-established and scalable. The compound's true value lies in its dual functionality: the reactive benzylic site allows for sophisticated molecular construction, while the stable methylsulfonyl group imparts beneficial properties crucial for the development of modern pharmaceuticals. For researchers in organic synthesis and drug discovery, a comprehensive understanding of this compound's synthesis, properties, and reactivity is essential for leveraging its full potential in the creation of novel and effective molecules.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%.

- Vertex AI Search. (2024). Safety and Handling of Benzyl Methyl Sulfide: Best Practices for Industrial Use.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Benzyl methyl sulfide 98%.

- ChemicalBook. (2024). BENZYL METHYL SULFIDE - Safety Data Sheet.

- Fluorochem. (n.d.). This compound.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.

- Oriental Journal of Chemistry. (n.d.).

- PMC - NIH. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.

- ResearchGate. (n.d.). Synthesis of sulfone 19. Bn=benzyl, MsCl=Methylsulfonyl chloride....

- ChemicalBook. (n.d.). BENZYL METHYL SULFIDE(766-92-7) 1H NMR spectrum.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (2024). This compound | 3112-90-1.

- The Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions.

- Stenutz. (n.d.). This compound.

- The Good Scents Company. (n.d.). benzyl methyl sulfide, 766-92-7.

- PubChem - NIH. (n.d.). Benzyl methyl sulfide | C8H10S | CID 13016.

- Alfa Chemistry. (n.d.). CAS 3112-90-1 this compound.

- PubChem - NIH. (n.d.). Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID.

- Canadian Science Publishing. (n.d.).

- ChemicalBook. (n.d.). This compound | 3112-90-1.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- PMC. (2024). A reagent to access methyl sulfones.

- ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone.

- Wikipedia. (n.d.). Sulfone.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzyl Methyl Disulfide: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.

- BOC Sciences. (n.d.). CAS 766-92-7 Benzyl(methyl)sulfane.

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

- PubChem. (n.d.). alpha-(Methylsulphonyl)toluene | C8H10O2S | CID 76562.

- National Institute of Standards and Technology. (n.d.). Benzyl methyl sulfide - the NIST WebBook.

- The Royal Society of Chemistry. (n.d.). Phenyl methyl sulfone.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Sulfone - Wikipedia [en.wikipedia.org]

- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound | 3112-90-1 [amp.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.cn]

- 12. This compound [stenutz.eu]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

Benzyl Methyl Sulfone: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

CAS Number: 3112-90-1

Introduction: The Understated Importance of the Benzyl Sulfone Moiety

Benzyl methyl sulfone, a crystalline solid with the CAS number 3112-90-1, represents a pivotal building block in the landscape of modern organic synthesis and drug discovery. While seemingly a simple aromatic sulfone, its true value lies in the unique combination of stability, reactivity, and physicochemical properties conferred by the benzyl and methyl sulfonyl groups. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound, from its fundamental characteristics and synthesis to its strategic applications as a synthetic intermediate and its role in shaping the properties of pharmacologically active molecules. As a senior application scientist, the following sections are structured to not only provide protocols but to also elucidate the underlying chemical principles and strategic considerations that guide the use of this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental to its effective application and characterization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 3112-90-1 | [1] |

| Molecular Formula | C₈H₁₀O₂S | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 124-126 °C | [1] |

| Solubility | Soluble in many organic solvents, low solubility in water. | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.35 (m, 5H, Ar-H), 4.25 (s, 2H, CH₂), 2.85 (s, 3H, CH₃) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 130.5, 129.0, 128.8, 128.3, 62.5, 41.5 | [2] |

| IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2930 (Aliphatic C-H), ~1320 & 1150 (asymmetric and symmetric SO₂ stretch) | [5][6] |

| Mass Spectrum (EI) | m/z (%): 170 (M⁺), 91 (100, [C₇H₇]⁺) | [7] |

Synthesis of this compound: A Practical Laboratory Protocol

The most direct and common method for the preparation of this compound is the oxidation of its corresponding sulfide, benzyl methyl sulfide. This transformation is typically achieved with high efficiency using hydrogen peroxide as a green and readily available oxidant. The following protocol details a reliable procedure for this synthesis.

Oxidation of Benzyl Methyl Sulfide to this compound

This protocol is based on the well-established methodology of sulfide oxidation, which proceeds through a sulfoxide intermediate. The use of an excess of the oxidizing agent ensures the complete conversion to the sulfone.

Reaction Scheme:

A schematic of the oxidation reaction.

Materials:

-

Benzyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl methyl sulfide (1 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of sulfide).

-

Addition of Oxidant: To the stirring solution, slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) dropwise. The addition should be controlled to maintain the reaction temperature below 50 °C, as the reaction is exothermic. Cooling the flask in a water bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting sulfide and the formation of the more polar sulfone product. The reaction is typically complete within 2-4 hours.[8]

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid and quench any unreacted hydrogen peroxide. Ensure that the quenching is done slowly to control the effervescence.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a white crystalline solid.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is an excellent solvent for both the sulfide and the sulfone, and it also acts as a catalyst for the oxidation by forming peracetic acid in situ, which is a more potent oxidizing agent.[9]

-

Excess Hydrogen Peroxide: Using a stoichiometric excess of hydrogen peroxide ensures the complete oxidation of the intermediate sulfoxide to the desired sulfone.[10]

-

Sodium Bicarbonate Quench: This step is crucial for safety and ease of workup. It neutralizes the acidic solvent and safely decomposes the excess peroxide.

Applications in Organic Synthesis: The Julia-Kocienski Olefination

This compound is a valuable precursor in C-C bond-forming reactions, most notably in the Julia-Kocienski olefination. This reaction allows for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. The benzyl sulfone acts as a stable carbanion precursor, which, upon deprotonation, adds to an aldehyde or ketone. Subsequent elimination furnishes the alkene.

Synthesis of Stilbene Derivatives via Julia-Kocienski Olefination

This protocol provides a general procedure for the synthesis of stilbene (1,2-diphenylethene) derivatives, showcasing the utility of benzyl sulfones in constructing disubstituted alkenes.

Reaction Workflow:

A generalized workflow for the Julia-Kocienski olefination.

Materials:

-

Benzyl phenyl sulfone (or a similar heteroaryl-activated benzyl sulfone)

-

An appropriate benzaldehyde derivative

-

A strong, non-nucleophilic base (e.g., NaHMDS, KHMDS, or LiHMDS)

-

Anhydrous aprotic solvent (e.g., THF, DME)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

-

Standard organic extraction and purification supplies

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) cooled to -78 °C (dry ice/acetone bath), dissolve the benzyl sulfone (1 equivalent) in anhydrous THF.

-

Deprotonation: To the cooled, stirring solution, add the strong base (1.1 equivalents) dropwise. The formation of the carbanion is often indicated by a color change. Stir the mixture at -78 °C for 30-60 minutes.

-

Addition of Carbonyl: Add a solution of the benzaldehyde derivative (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), and then slowly warm to room temperature. The reaction progress can be monitored by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired stilbene derivative. The E/Z selectivity of the product can be determined by ¹H NMR analysis.[11]

Mechanistic Considerations and Trustworthiness:

-

Choice of Base and Solvent: The choice of base and solvent can influence the stereochemical outcome of the reaction. For instance, lithium bases in non-polar solvents can favor chelation control, while potassium bases in polar solvents may favor an open transition state.[12]

-

The Smiles Rearrangement: In the Julia-Kocienski variant, a heteroaryl sulfone (like benzothiazolyl) is often used. After the initial addition to the carbonyl, an intramolecular Smiles rearrangement occurs, which is a key step leading to the elimination and formation of the alkene. This one-pot procedure is often more convenient than the classical Julia olefination.[13][14]

-

Self-Validating System: The purity and stereoisomeric ratio of the final alkene product can be readily assessed by standard analytical techniques such as NMR and GC-MS, providing a direct measure of the reaction's success and selectivity.

The Role of the Sulfonyl Group in Drug Design and Development

The incorporation of a sulfonyl group, such as the one present in this compound, is a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate. The sulfonyl moiety is not merely a passive linker but an active contributor to a molecule's pharmacokinetic and pharmacodynamic profile.

Key Contributions of the Sulfonyl Group:

-

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows for strong and specific interactions with biological targets like enzymes and receptors, which can significantly enhance binding affinity and potency.[3][15]

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation. Strategically placing this group can block metabolically labile sites on a molecule, thereby increasing its half-life and duration of action in the body.[15]

-

Modulation of Physicochemical Properties: As a polar functional group, the sulfonyl moiety can increase the polarity and aqueous solubility of a drug candidate, which is often beneficial for bioavailability. It can also modulate the acidity or basicity of nearby functional groups.[15]

-

Structural Rigidity: The tetrahedral geometry of the sulfonyl group can introduce a degree of conformational constraint, which can help to lock the molecule into a bioactive conformation that fits optimally into the target's binding site.[16]

Signaling Pathway Visualization:

Conceptual diagram of the sulfonyl group's influence in drug design.

Safety and Handling

This compound is considered to be of low acute toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, with its straightforward synthesis and versatile reactivity, is more than just a simple chemical intermediate. It serves as a testament to the power of fundamental building blocks in advancing the frontiers of chemical synthesis and medicinal chemistry. Its role in the robust Julia-Kocienski olefination highlights its utility in the construction of complex molecular architectures. Furthermore, the inherent properties of the sulfonyl group it carries provide a valuable tool for drug designers to enhance the potency, stability, and pharmacokinetic profiles of new therapeutic agents. This guide has aimed to provide a comprehensive and practical overview for researchers, empowering them to confidently and effectively utilize this compound in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Fei, J., et al. (2025). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

-

Andrews, P. R., et al. (1984). Functional group contributions to drug-receptor interactions. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfone 19. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure.... Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

ChemRxiv. (2023). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Retrieved from [Link]

-

MDPI. (n.d.). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Retrieved from [Link]

-

Nikpour, F., & Ghorbani-Vaghei, R. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. ResearchGate. Retrieved from [Link]

-

Ali, M. A., & Ismail, R. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl sulfone. Retrieved from [Link]

-

Nenajdenko, V. G., et al. (2025). A reagent to access methyl sulfones. PMC - NIH. Retrieved from [Link]

-

Shahzad, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. SciSpace. Retrieved from [Link]

-

ChemRxiv. (2020). A New Reagent to Access Methyl Sulfones. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Retrieved from [Link]

-

ResearchGate. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

-

Andrews, P. (2003). The Role of Functional Groups in Drug-Receptor Interactions. UQ eSpace. Retrieved from [Link]

Sources

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Benzyl sulfone [webbook.nist.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectra Analysis of Benzyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for the nuclear magnetic resonance (NMR) spectral analysis of benzyl methyl sulfone. As a Senior Application Scientist, the following sections synthesize foundational NMR principles with practical, field-proven insights to empower researchers in their structural elucidation endeavors. This document provides a detailed examination of the ¹H and ¹³C NMR spectra, supported by experimental protocols and theoretical explanations to ensure both technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound is a key structural motif in a variety of organic compounds, finding applications in medicinal chemistry and materials science. The sulfone group, with its strong electron-withdrawing nature and tetrahedral geometry, significantly influences the electronic environment of adjacent molecular fragments. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will deconstruct the ¹H and ¹³C NMR spectra of this compound, providing a framework for its identification and characterization.

Theoretical Framework: Understanding the NMR Signature of a Sulfone

The interpretation of NMR spectra is grounded in the principles of chemical shift, spin-spin coupling, and nuclear relaxation. For this compound, the sulfonyl group (-SO₂-) plays a pivotal role in defining the spectral features.

The Inductive Effect of the Sulfonyl Group: The two oxygen atoms double-bonded to the sulfur atom create a strong dipole and withdraw electron density from neighboring atoms. This deshielding effect is a primary determinant of the chemical shifts of the benzylic and methyl protons and carbons. A comprehensive study on the ¹H chemical shifts of sulfones highlights that the SO₂ group's influence is a combination of its electric field, magnetic anisotropy, and steric effects[1].

Magnetic Anisotropy: While the anisotropy of the S=O bond is considered to be small, the overall electronic environment created by the sulfonyl group contributes to the chemical shift values of nearby nuclei[1].

Chemical Equivalence: Due to free rotation around the C-S bonds at room temperature, the two benzylic protons are chemically and magnetically equivalent, as are the three methyl protons. This leads to simplified, singlet signals in the ¹H NMR spectrum, a key identifying feature.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a validated methodology for the preparation and analysis of a this compound sample.

Sample Preparation

A standard protocol for preparing NMR samples of small organic molecules is as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis[2].

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For polar molecules, dimethyl sulfoxide-d₆ (DMSO-d₆) is often employed[2][3]. The typical volume of solvent is 0.6-0.7 mL[2].

-

Dissolution: Dissolve the sample in the deuterated solvent within a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[4][5].

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak is often used as a secondary reference[2].

NMR Spectrometer Setup and Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard for ¹³C NMR to produce a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

The following diagram illustrates the general workflow for NMR analysis:

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry.

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

| Methyl (CH₃) | ~2.86 ppm | Singlet | 3H |

| Benzylic (CH₂) | ~4.29 ppm | Singlet | 2H |

| Aromatic (C₆H₅) | ~7.35-7.45 ppm | Multiplet | 5H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The provided data is based on a PhD thesis by El-Awa, A. M. (2007)[6].

Interpretation:

-

Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and appear as a sharp singlet. Their downfield shift compared to a typical methyl group in an alkane is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

-

Benzylic Protons (CH₂): The two benzylic protons are also chemically equivalent and resonate as a singlet. Their significant downfield shift is a result of both the inductive effect of the sulfonyl group and the magnetic anisotropy of the benzene ring.

-

Aromatic Protons (C₆H₅): The five protons of the phenyl group are not chemically equivalent and typically appear as a complex multiplet in the aromatic region of the spectrum. The ortho, meta, and para protons experience slightly different electronic environments.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ) in CDCl₃ |

| Methyl (CH₃) | ~44.5 ppm |

| Benzylic (CH₂) | ~63.8 ppm |

| Aromatic (ipso-C) | ~128.5 ppm |

| Aromatic (ortho-C) | ~130.8 ppm |

| Aromatic (meta-C) | ~128.9 ppm |

| Aromatic (para-C) | ~128.8 ppm |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The provided data is based on a PhD thesis by El-Awa, A. M. (2007)[6].

Interpretation:

-

Methyl Carbon (CH₃): The chemical shift of the methyl carbon is significantly downfield compared to alkanes, which is a direct consequence of the deshielding effect of the sulfonyl group.

-

Benzylic Carbon (CH₂): The benzylic carbon also experiences a strong deshielding effect from both the sulfonyl group and the phenyl ring, resulting in its downfield chemical shift.

-

Aromatic Carbons: The four distinct signals in the aromatic region correspond to the ipso, ortho, meta, and para carbons of the phenyl ring. The ipso-carbon (the carbon directly attached to the benzylic group) often has a lower intensity due to the absence of a directly attached proton and longer relaxation times.

The following diagram illustrates the structure of this compound with the different proton and carbon environments highlighted:

Solvent Effects in the NMR Analysis of this compound

The choice of deuterated solvent can influence the chemical shifts of the analyte. A comparison between a non-polar solvent like CDCl₃ and a polar aprotic solvent like DMSO-d₆ is instructive. In general, polar solvents can induce significant changes in chemical shifts, particularly for protons involved in hydrogen bonding or located near polar functional groups. For this compound, the solvent-induced shifts (Δδ = δDMSO - δCDCl₃) are expected to be most pronounced for the benzylic protons due to their proximity to the polar sulfonyl group[3]. The aromatic protons will also be affected by the change in the solvent's magnetic anisotropy.

Conclusion

The NMR spectral analysis of this compound is a straightforward yet illustrative example of the power of this technique in organic structure elucidation. The key identifying features in the ¹H NMR spectrum are the two singlets for the methyl and benzylic protons, with their characteristic downfield chemical shifts indicative of the strong electron-withdrawing nature of the sulfonyl group. The ¹³C NMR spectrum complements this information by providing the chemical shifts of all unique carbon atoms in the molecule. By following the detailed experimental protocol and understanding the theoretical underpinnings presented in this guide, researchers can confidently acquire and interpret the NMR spectra of this compound and related compounds, ensuring the integrity of their scientific and developmental work.

References

- El-Awa, A. M. (2007).

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons, Ltd. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(12), 1148-1156. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link]

- BenchChem. (n.d.). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from a hypothetical BenchChem technical note URL.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

- Royal Society of Chemistry. (2014). Supporting Information.

- Royal Society of Chemistry. (n.d.). Contents. Retrieved from a hypothetical RSC contents page URL.

Sources

An In-Depth Technical Guide to the Reaction Mechanisms of Benzyl Methyl Sulfone

Introduction

Benzyl methyl sulfone, with the chemical structure C₆H₅CH₂SO₂CH₃, is a crystalline solid that serves as a pivotal intermediate in modern organic synthesis.[1][2][3] Its utility stems from the unique electronic properties conferred by the sulfonyl group (SO₂), a powerful electron-withdrawing moiety that significantly influences the reactivity of adjacent carbon-hydrogen bonds. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, focusing on the generation and subsequent reactions of its corresponding α-sulfonyl carbanion. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of these pathways is crucial for leveraging this versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5] The sulfone functional group is a common feature in numerous bioactive compounds, prized for its metabolic stability and ability to act as a hydrogen bond acceptor.[6][7]

The α-Sulfonyl Carbanion: A Keystone of Reactivity

The primary locus of reactivity in this compound is the methylene (CH₂) group positioned between the phenyl ring and the sulfonyl group. The protons on this carbon are significantly acidic, a direct consequence of the electronic influence of the adjacent sulfonyl group.

Deprotonation and Carbanion Stabilization

The formation of a carbanion by removing a proton from the benzylic carbon is the gateway to the majority of this compound's synthetic applications. This process is readily achieved using a variety of strong bases.

The remarkable stability of the resulting α-sulfonyl carbanion is attributable to two primary electronic effects:

-

Inductive Effect: The highly electronegative oxygen atoms in the sulfonyl group exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbanionic center and dispersing the negative charge.

-

Resonance Delocalization: The negative charge on the α-carbon can be delocalized onto the oxygen atoms of the sulfonyl group through p-orbital overlap. This resonance stabilization is a key contributor to the carbanion's stability and relatively low basicity compared to simple alkyl carbanions.[8][9]

Structural studies have shown that α-sulfonyl carbanions often adopt a planar geometry at the carbanionic carbon, facilitating this ylid-like interaction with the sulfur atom.[10] This inherent stability makes the carbanion an excellent and manageable nucleophile for a wide array of carbon-carbon bond-forming reactions.

Caption: Deprotonation and Resonance Stabilization of this compound.

Selection of Base: A Critical Experimental Choice

The choice of base is paramount and dictates the efficiency of carbanion formation without promoting unwanted side reactions. The selection depends on the specific reaction and substrate compatibility.

| Base | Abbreviation | Typical Solvent | Key Characteristics |

| n-Butyllithium | n-BuLi | THF, Hexanes | Very strong, non-nucleophilic base. Requires cryogenic temperatures (-78 °C). |

| Lithium Diisopropylamide | LDA | THF | Strong, non-nucleophilic, sterically hindered base. Ideal for clean deprotonation. |

| Sodium Hydride | NaH | THF, DMF | Heterogeneous base, requires elevated temperatures. Good for irreversible deprotonation. |

| Potassium Hexamethyldisilazide | KHMDS | THF | Strong, non-nucleophilic base, often provides different selectivity than Li bases. |

Core Reaction Mechanisms and Protocols

Once formed, the this compound anion serves as a potent nucleophile in several cornerstone synthetic transformations.

SN2 Alkylation

Alkylation is one of the most fundamental reactions involving the α-sulfonyl carbanion. It proceeds via a standard SN2 mechanism, where the carbanion attacks an electrophilic alkyl halide (or sulfonate), displacing the leaving group and forming a new carbon-carbon bond.

Sources

- 1. This compound | 3112-90-1 [amp.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 3112-90-1 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. siue.edu [siue.edu]

- 9. quora.com [quora.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Benzyl Methyl Sulfone: A Cornerstone Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl functional group has emerged as a uniquely versatile and powerful tool in the arsenal of synthetic organic chemists. Its profound electron-withdrawing nature, coupled with its stability and capacity to serve as an excellent leaving group, has cemented its role in the construction of complex molecular architectures. Among the diverse family of sulfones, Benzyl Methyl Sulfone stands out as a particularly valuable and multifaceted building block. This guide provides a comprehensive exploration of this compound, detailing its synthesis, fundamental reactivity, and its pivotal role in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of its utility, from the generation of its highly stabilized α-sulfonyl carbanion to its application in transformative reactions like the Julia-Kocienski olefination. Furthermore, this document will furnish field-proven experimental protocols and discuss the strategic removal of the sulfonyl moiety, underscoring its function as a traceless auxiliary group. For the medicinal chemist and drug development professional, we highlight its application in synthesizing biologically active compounds, leveraging the metabolic stability the sulfone group often imparts.[1]

Introduction: The Strategic Value of the Sulfonyl Group

Sulfones are not merely static functional groups; they are dynamic activators and strategic linchpins in synthesis. Their presence in a molecule dramatically influences its electronic properties, most notably by acidifying adjacent C-H bonds. This activation provides a reliable entry point for nucleophilic chemistry. In the context of drug discovery, the sulfone moiety is a recognized pharmacophore and a bioisostere for other functional groups, often enhancing metabolic stability and modulating pharmacokinetic properties.[1][2]

This compound, with its simple structure, combines the activating sulfonyl group with a benzylic methylene group, creating a reagent primed for a wide array of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3112-90-1 | [3][4][5] |

| Molecular Formula | C₈H₁₀O₂S | [3] |

| Molecular Weight | 170.23 g/mol | [1][3] |

| Melting Point | 124-126 °C | [1][4] |

| Boiling Point | ~334.8 °C (est.) | [1][3] |

| Appearance | White to off-white solid |

Synthesis of this compound

The reliable and scalable synthesis of this compound is paramount to its utility. The most common approaches involve the oxidation of the corresponding sulfide or the direct S-alkylation of a sulfinate salt.

Oxidation of Benzyl Methyl Sulfide

This is a classic and robust method. Benzyl methyl sulfide[6][] is readily prepared via nucleophilic substitution of a benzyl halide with sodium thiomethoxide. The subsequent oxidation of the sulfide to the sulfone requires a potent oxidizing agent.

-

Causality: Reagents like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA), are commonly used. The choice of oxidant is critical. A two-step oxidation is necessary, proceeding through the sulfoxide intermediate. Using a stoichiometric amount of a milder oxidant can isolate the sulfoxide, whereas an excess of a strong oxidant ensures complete conversion to the sulfone. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Alkylation of Sodium Methanesulfinate

This approach constructs the C-S bond directly at the sulfone oxidation state, avoiding the need for strong oxidants. Sodium methanesulfinate is reacted with an electrophilic benzyl source, typically benzyl bromide or benzyl chloride.

-

Causality: This is an Sₙ2 reaction. The sulfinate anion is a soft nucleophile and preferentially attacks the benzylic carbon. The choice of solvent is key to ensuring solubility of the salt and promoting the desired reaction pathway. Polar aprotic solvents like DMF or DMSO are often ideal. This method is highly reliable and avoids over-oxidation byproducts.

Experimental Protocol: Synthesis via Alkylation

This protocol is self-validating as the reaction progress can be monitored by TLC, and the final product's identity and purity can be confirmed by its melting point and NMR spectroscopy, which should match literature values.

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methanesulfinate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~3 mL per mmol of sulfinate).

-

Addition: Add benzyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of benzyl bromide.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A white precipitate of this compound will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any unreacted benzyl bromide.

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol/water to yield a white crystalline solid.

Core Reactivity: The α-Sulfonyl Carbanion

The synthetic utility of this compound hinges on the acidity of the benzylic protons located alpha (α) to the sulfonyl group. The powerful electron-withdrawing effect of the SO₂ group stabilizes the conjugate base, a carbanion, through resonance and inductive effects.

Figure 1: Generation of the α-sulfonyl carbanion.

This carbanion is a potent carbon nucleophile, capable of participating in a wide range of C-C bond-forming reactions.

-

Choice of Base: The selection of the base is dictated by the pKa of the α-protons (approx. 29 in DMSO) and the desired reaction conditions.

-

Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) ensure rapid and complete deprotonation at low temperatures (-78 °C), which is ideal for preventing side reactions.[8]

-

Hydride bases like sodium hydride (NaH) can also be used, typically in a polar aprotic solvent like DMSO or DMF, but may require heating.[9] The choice of a lithium base (n-BuLi, LDA) versus a sodium or potassium base can influence the stereochemical outcome of subsequent reactions due to differing chelation effects.[10]

-

Pillar Application: The Julia-Kocienski Olefination

While simple alkylations of the this compound carbanion are common, its most celebrated role is as a precursor for the Julia-Kocienski Olefination. This reaction is a powerful method for synthesizing alkenes, particularly with high stereocontrol.[11][12] The classic Julia olefination is a multi-step process, but the modified Julia-Kocienski reaction allows for a one-pot procedure.[10][13]

The reaction typically involves a heteroaryl sulfone derivative, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, which can be prepared from this compound.[13][14] The heteroaryl group is crucial for facilitating the key mechanistic steps.

The Mechanism

The reaction proceeds through a well-defined pathway:

-

Deprotonation: The α-sulfonyl carbanion is generated as previously described.

-

Aldehyde Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement: This is the key step. The newly formed alkoxide attacks the ipso-carbon of the heteroaryl ring, leading to a spirocyclic intermediate. This intermediate then rearranges, transferring the heteroaryl group from the sulfur to the oxygen atom.[12][13]

-

Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and the heteroaryloxide anion, forming the alkene product.

Figure 2: Mechanistic workflow of the Julia-Kocienski Olefination.

Stereoselectivity and Causality

The E/Z stereoselectivity of the resulting alkene is a critical feature and can often be controlled by the reaction conditions and the nature of the sulfone.[11]

-

PT-Sulfones (1-phenyl-1H-tetrazol-5-yl): These derivatives, developed by Kocienski, are renowned for producing E-alkenes with high selectivity.[10] The steric bulk of the phenyltetrazolyl group favors a transition state that leads to the thermodynamically more stable trans (E) product.[10]

-

Base and Solvent: The choice of counterion (Li⁺ vs. K⁺) and solvent polarity can influence the geometry of the initial aldehyde addition, which in turn affects the final E/Z ratio.[10] For instance, using potassium hexamethyldisilazide (KHMDS) in a polar solvent like DMF often enhances Z-selectivity in certain systems.[14]

The Sulfonyl Group as a Traceless Auxiliary

A key strategic advantage of using sulfones is that the group can be removed after it has served its purpose in bond construction. This "install-react-remove" strategy makes it a powerful auxiliary group.[15][16] The most common removal method is reductive desulfonylation, which replaces the C-SO₂ bond with a C-H bond.[17]

Figure 3: The "Install-React-Remove" synthetic strategy using a sulfone auxiliary.

Methods for Reductive Desulfonylation

-

Dissolving Metal Reductions: Reagents like sodium amalgam (Na/Hg) or lithium in liquid ammonia are effective but can be harsh and incompatible with sensitive functional groups.[17]

-

Samarium(II) Iodide (SmI₂): A milder single-electron transfer agent that is often used, especially in the context of Julia olefinations.

-

Magnesium in Methanol: A practical and milder alternative, using magnesium turnings in methanol with a catalytic amount of mercuric chloride, can cleave the C-S bond efficiently.[17]

-

Radical-Mediated Desulfonylation: Modern methods using photocatalysis or other radical initiators are emerging as powerful, neutral alternatives for cleaving the C-S bond.[18]

Experimental Protocol: Reductive Desulfonylation with Mg/HgCl₂

This protocol is validated by the complete consumption of the starting sulfone (monitored by TLC) and characterization of the hydrocarbon product by NMR and mass spectrometry.

-

Setup: In a round-bottom flask, suspend the alkylated benzyl sulfone (1.0 eq) and magnesium turnings (10-15 eq) in anhydrous methanol.

-

Activation: Add a catalytic amount of mercuric chloride (HgCl₂, ~0.1 eq). The mixture should begin to bubble, indicating the formation of magnesium amalgam and the start of the reaction.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction by carefully adding 1 M HCl. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting hydrocarbon product by flash column chromatography.

Conclusion and Future Outlook

This compound is far more than a simple chemical; it is a strategic building block that provides chemists with a reliable method for forming α-sulfonyl carbanions. Its true power is realized in its role as a precursor in complex transformations like the Julia-Kocienski olefination and as a removable activating group in multi-step syntheses. Its stability, predictable reactivity, and the wealth of chemistry developed around it ensure its continued importance in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2]

The future will likely see the expansion of this compound's utility in new catalytic systems. Its involvement in transition-metal catalyzed desulfonylative cross-coupling reactions[19][20] and asymmetric organocatalytic processes[21] is a burgeoning field, promising novel and efficient pathways to construct chiral centers and complex molecular scaffolds.

References

- MySkinRecipes. This compound.

-

Organic Chemistry Portal. Benzyl Sulfone synthesis by C-S coupling reactions. [Link]

-

ResearchGate. Synthesis of sulfone 19. Bn=benzyl, MsCl=Methylsulfonyl chloride,.... [Link]

-

National Institutes of Health (PMC). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. [Link]

-

ChemRxiv. Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. [Link]

-

Organic Reactions. The Julia–Kocienski Olefination. [Link]

-

a-(METHYLTHI0)BENZYL SULFONES AS SYNTHETIC INTERMEDIATES. PART 1V.l SOME NEW 0-, m. [Link]

-

Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

-

ResearchGate. Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. [Link]

-

Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. [Link]

-

Organic Reactions. Desulfonylation Reactions. [Link]

-

National Institutes of Health. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. [Link]

-

National Institutes of Health (PubChem). Benzyl methyl sulfide | C8H10S | CID 13016. [Link]

-

National Institutes of Health (PMC). A reagent to access methyl sulfones. [Link]

-

Wikipedia. Reductive desulfonylation. [Link]

-

ChemRxiv. A New Reagent to Access Methyl Sulfones. [Link]

-

ACS Publications. Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. [Link]

-

ACS Publications. Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. [Link]

-

ResearchGate. (PDF) Desulfonylation Reactions. [Link]

-

ResearchGate. Organocatalytic asymmetric deoxygenation of sulfones to access chiral sulfinyl compounds | Request PDF. [Link]

-

ePrints Soton. Sulfones: new reagents in organocatalysis. [Link]

-

Oakwood Chemical. This compound. [Link]

-

ResearchGate. Olefination of benzyl alcohols with dimethyl sulfone.[a]. [Link]

-

Chemical Communications (RSC Publishing). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. [Link]

-

ResearchGate. Separate Deprotonation Reactions Converge Mechanistically for a New Cyclization of Benzyl 1-Alkynyl Sulfones | Request PDF. [Link]

-

RSC Publishing. metal- and photocatalytic approaches for C–S bond functionalization of sulfones. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3112-90-1 [amp.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound [oakwoodchemical.com]

- 6. Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. organicreactions.org [organicreactions.org]

- 16. researchgate.net [researchgate.net]

- 17. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]

- 21. Sulfones: new reagents in organocatalysis - ePrints Soton [eprints.soton.ac.uk]

Discovery and history of benzyl methyl sulfone

An In-Depth Technical Guide to the Discovery and Synthetic History of Benzyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a seemingly simple organosulfur compound, represents a foundational structure in the broader family of sulfones, a class of molecules with profound importance in medicinal chemistry, agrochemicals, and materials science.[1][2] This guide traces the history of its synthesis from the foundational chemical discoveries of the 19th century to modern, efficient methodologies. We will delve into the core synthetic strategies, providing detailed experimental protocols and exploring the chemical principles that underpin these transformations. Furthermore, this document will illuminate the evolution of this compound from a laboratory curiosity to a crucial building block in the development of complex, biologically active molecules, demonstrating its enduring relevance in contemporary drug discovery.[3][4]

The Genesis of a Functional Group: Early History and Discovery Context

The specific, singular moment of discovery for this compound is not pinpointed to a single publication but is rather embedded in the broader history of organosulfur chemistry. The first methods for synthesizing sulfones were reported in the 19th century, establishing the fundamental reactions that would have enabled its creation.[1] The two primary classical approaches, the oxidation of thioethers (sulfides) and the alkylation of sulfinate salts, were the cornerstones of early sulfone synthesis.[1][5]

Therefore, the "discovery" of this compound can be understood as an inevitable outcome of these early, robust synthetic methodologies being applied to readily available precursors like benzyl methyl sulfide and sodium methanesulfinate. Its history is not one of a singular breakthrough but of the systematic application of powerful new chemical reactions.

Foundational Synthesis: The Oxidation of Benzyl Methyl Sulfide

The oxidation of a corresponding sulfide remains arguably the most common and direct route to a sulfone.[5][6] This is due to the accessibility of the sulfide precursors and the thermodynamic stability of the resulting sulfone. The pathway proceeds via a sulfoxide intermediate, which is then further oxidized to the sulfone.[5]

Causality in Experimental Design:

The choice of oxidant is critical and dictates the reaction conditions. Historically, strong, non-selective oxidants like chromium trioxide were used.[7] Modern methods often employ reagents that offer greater control and milder conditions, such as hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).[6][8] The use of H₂O₂ is favored for its environmental friendliness (producing only water as a byproduct), while m-CPBA is highly effective but requires stoichiometric amounts and careful purification. For this protocol, we will focus on a common laboratory-scale method using H₂O₂.

Experimental Protocol: Oxidation of Benzyl Methyl Sulfide

Objective: To synthesize this compound via the oxidation of benzyl methyl sulfide.

Materials:

-

Benzyl methyl sulfide (1.0 eq)

-

Glacial acetic acid (solvent)

-

30% Hydrogen peroxide (H₂O₂) (2.2-2.5 eq)

-

Sodium bisulfite solution (saturated)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzyl methyl sulfide (1.0 eq) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (2.2-2.5 eq) to the solution dropwise at room temperature. The addition is exothermic and should be controlled.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it carefully into a beaker containing an ice-water slurry.

-

Quench any unreacted peroxide by the slow addition of a saturated sodium bisulfite solution until a test with peroxide indicator strips is negative.

-

A white solid (the product) should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

For any product remaining in the aqueous filtrate, perform an extraction with ethyl acetate (3x).

-

Combine the organic extracts with the filtered solid, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

Workflow Diagram: Sulfide to Sulfone Oxidation

Caption: General workflow for the synthesis of this compound via sulfide oxidation.

Alternative and Modern Synthetic Routes

While oxidation is a primary method, other strategies offer different advantages in terms of substrate scope and functional group tolerance.

Alkylation of Sulfinate Salts

This SN2-type reaction involves the nucleophilic sulfinate anion attacking an electrophilic carbon, such as the benzylic carbon in a benzyl halide.[1][9] This method is highly effective and provides a direct route to unsymmetrical sulfones.

Causality: The success of this reaction hinges on the nucleophilicity of the sulfinate salt and the reactivity of the alkylating agent. Benzyl halides are excellent electrophiles due to the stability of the transition state. The choice of solvent is also key; polar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the sulfinate salt, leaving the anion more available for reaction.

Protocol: Synthesis from Sodium Methanesulfinate and Benzyl Bromide

-

Suspend sodium methanesulfinate (1.1 eq) in dimethylformamide (DMF).

-

Add benzyl bromide (1.0 eq) to the suspension at room temperature.

-

Heat the mixture to 60-70°C and stir for 4-6 hours until TLC analysis indicates the consumption of the benzyl bromide.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Modern Approaches

Recent decades have seen the development of more sophisticated methods, including various C-S coupling reactions and novel reagents that introduce the methyl sulfone group directly.[2][9][10] These methods often offer milder conditions, broader functional group compatibility, and higher efficiency, which are critical in the context of complex molecule synthesis for drug development.[2][10]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through its physical properties and spectroscopic analysis.

| Property | Value | Source |

| CAS Number | 3112-90-1 | [3][11] |

| Molecular Formula | C₈H₁₀O₂S | [3][11] |

| Molecular Weight | 170.23 g/mol | [3][11] |

| Appearance | White crystalline solid | [11] |

| Melting Point | 124-126 °C | [11] |

-

¹H NMR: Key signals include a singlet for the methyl protons (~2.8-3.0 ppm), a singlet for the benzylic protons (~4.3-4.5 ppm), and multiplets for the aromatic protons of the phenyl ring (~7.3-7.5 ppm).

-

¹³C NMR: Signals for the methyl carbon, the benzylic carbon, and the distinct aromatic carbons would be observed.

-

IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching of the sulfone group appear around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

The Benzyl Sulfone Moiety in Drug Development

The sulfone group is a critical pharmacophore due to its unique properties. It is a strong hydrogen bond acceptor, is metabolically stable, and can improve the pharmacokinetic properties of a drug candidate.[3][12] While simple molecules like this compound are not drugs themselves, they serve as vital intermediates and structural motifs in pharmacologically active compounds.[3]

A prominent example is Rigosertib , a styryl benzyl sulfone that has been investigated as a multi-kinase inhibitor for cancer therapy.[4][13] It highlights how the core benzyl sulfone structure can be elaborated to create potent and selective therapeutic agents. The sulfone acts as a rigid and polar linker, correctly positioning the other pharmacophoric elements for interaction with their biological targets.[4][14]

Diagram: The Benzyl Sulfone Core in Medicinal Chemistry